

Application Note: Gas Chromatography Method for the Analysis of Dibutyl Phosphate

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Compound of Interest

Compound Name: *Dibutyl phosphate*

Cat. No.: *B049430*

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Abstract

This application note details a robust and reliable gas chromatography (GC) method for the quantitative analysis of **dibutyl phosphate** (DBP). DBP, a primary degradation product of tributyl phosphate (TBP), is of significant interest in various fields, including nuclear fuel reprocessing and environmental monitoring. Due to its low volatility, a derivatization step is required prior to GC analysis. This protocol focuses on silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a more volatile derivative, followed by separation and detection using a GC system equipped with a Flame Ionization Detector (FID) or a mass spectrometer (MS).

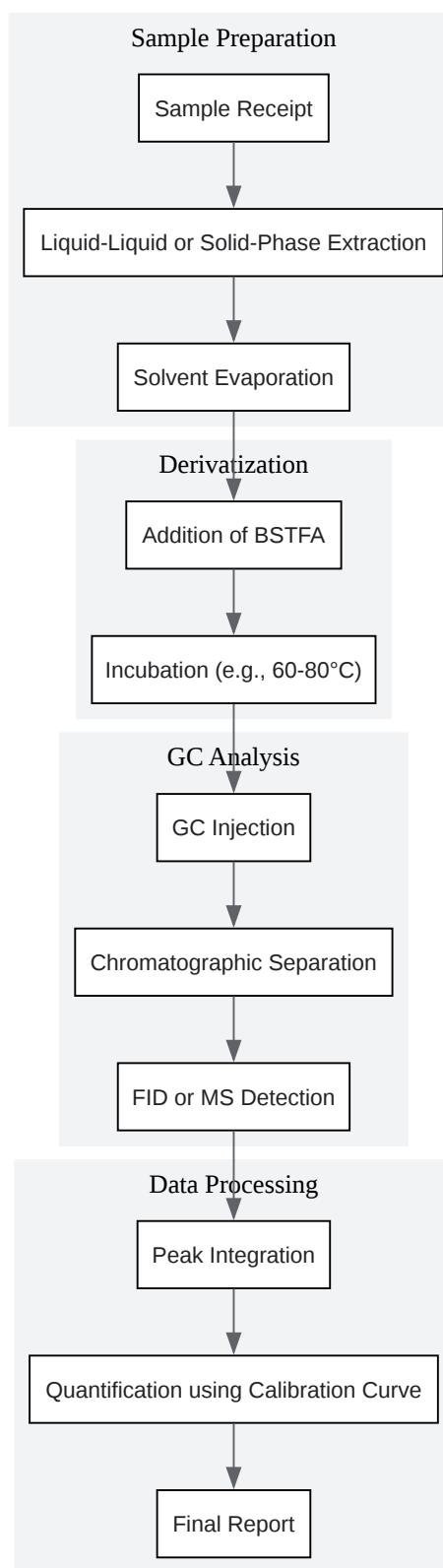
Introduction

Dibutyl phosphate is a significant analyte in numerous industrial and environmental contexts. Its monitoring is crucial for process control and safety, particularly in the PUREX process for nuclear fuel reprocessing where TBP is used as an extractant. The degradation of TBP through hydrolysis and radiolysis leads to the formation of DBP, which can impact extraction efficiency. Accurate and sensitive analytical methods are therefore essential for the determination of DBP in various matrices.

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. However, the inherent low volatility of DBP necessitates a

derivatization step to convert it into a more amenable form for GC analysis.[\[1\]](#)[\[2\]](#) This protocol provides a detailed procedure for the derivatization of DBP with BSTFA, followed by its determination using GC.

Experimental Workflow



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Caption: Experimental workflow for DBP analysis by GC.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of DBP using GC-based methods. Values can vary depending on the specific instrumentation and matrix.

Parameter	Value	Reference
Linearity Range	0.1 - 1800 ppm	[3]
Correlation Coefficient (r^2)	> 0.99	
Limit of Detection (LOD)	0.2 μ g/mL	[4][5]
Limit of Quantification (LOQ)	0.7 μ g/mL	[4][5]
Relative Standard Deviation (RSD)	< 5%	
Recovery	92 - 120%	[6]

Experimental Protocols

Materials and Reagents

- **Dibutyl phosphate (DBP)** standard
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Acetonitrile (GC grade)
- Tributyl phosphate (TBP) for use as an internal standard (optional)
- Solvents for sample extraction (e.g., diethyl ether, dichloromethane, hexane)
- Anhydrous sodium sulfate
- Nitrogen gas (high purity)
- Volumetric flasks, pipettes, and syringes
- GC vials with PTFE-lined caps

Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is required. The following conditions are recommended as a starting point and may require optimization.

- GC System: Agilent 7890A or equivalent
- Column: 5% phenyl-methyl silicone bonded-phase fused-silica capillary column (e.g., 30m x 0.25 mm i.d., 0.25 μ m film thickness)
- Injector: Split/splitless inlet
- Detector: FID or MS

Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix.

For Organic Solvent Samples (e.g., from PUREX process):

- If necessary, perform a liquid-liquid extraction to remove interferences. For samples containing heavy metals, wash the organic phase with dilute acid (e.g., 0.01 M nitric acid followed by 2N sulfuric acid).
- Take a known aliquot of the organic phase and dilute with a suitable solvent like n-dodecane if the DBP concentration is expected to be high.

For Aqueous Samples:

- Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) to the aqueous sample.
- Shake vigorously and allow the layers to separate.
- Collect the organic layer. Repeat the extraction two more times with fresh solvent.
- Combine the organic extracts and dry over anhydrous sodium sulfate.

- Concentrate the extract to a small volume under a gentle stream of nitrogen.

For Air Samples (collected on filters):

- Carefully transfer the filter to a vial.[3]
- Add a known volume of eluent (e.g., 5.0 mL of acetonitrile).[3]
- Allow the sample to stand for 30 minutes with occasional agitation to ensure complete desorption.[3]

Derivatization Protocol

- Transfer a known volume (e.g., 1.0 mL) of the prepared sample extract into a clean, dry 2 mL vial.[3]
- If the solvent is not acetonitrile, evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of acetonitrile.
- Add 100 μ L of BSTFA (with 1% TMCS) to the vial.[2][3]
- Cap the vial tightly and shake thoroughly.[3]
- Heat the vial at 60-80°C for 30 minutes to ensure complete derivatization.[2]
- Allow the vial to cool to room temperature before GC analysis.

GC Method Parameters

- Injector Temperature: 250°C
- Injection Mode: Splitless
- Injection Volume: 1 μ L
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
- Oven Temperature Program:

- Initial temperature: 80°C, hold for 2 minutes
- Ramp: 10°C/min to 280°C
- Hold: 5 minutes at 280°C
- FID Detector Temperature: 300°C
- MS Transfer Line Temperature: 280°C
- MS Ion Source Temperature: 230°C
- MS Quadrupole Temperature: 150°C

Calibration and Quantification

- Prepare a stock solution of DBP in acetonitrile.
- Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
- If using an internal standard (e.g., tributyl phosphate), add a constant amount to each calibration standard and sample.^[3]
- Derivatize the calibration standards using the same procedure as the samples.
- Analyze the derivatized standards by GC.
- Construct a calibration curve by plotting the peak area (or the ratio of the DBP peak area to the internal standard peak area) against the concentration.
- Quantify the DBP concentration in the samples by comparing their peak areas to the calibration curve.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and sensitive approach for the analysis of **dibutyl phosphate**. The key to successful analysis is the derivatization of the non-volatile DBP into a more volatile silyl ester. The provided protocol,

including sample preparation, derivatization, and GC conditions, serves as a comprehensive guide for researchers and scientists. Proper validation of the method in the specific sample matrix is recommended to ensure data accuracy and precision.

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